Pioglitazone N-Oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(21(24)12-13)9-10-25-16-7-4-14(5-8-16)11-17-18(22)20-19(23)26-17/h3-8,12,17H,2,9-11H2,1H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKQAGFCVMHNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C[N+](=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443587 | |
| Record name | Pioglitazone N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145350-09-0 | |
| Record name | Pioglitazone N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Pioglitazone N-Oxide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Pioglitazone N-oxide, a significant metabolite of the therapeutic agent Pioglitazone. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to facilitate its preparation for research purposes. Pioglitazone is a member of the thiazolidinedione class of drugs and exerts its effects by selectively stimulating the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPAR-γ), which modulates the transcription of genes involved in glucose and lipid metabolism.[1] The N-oxide is a known metabolite and is essential for further pharmacological and metabolic studies.
Chemical and Physical Properties
This compound is the N-oxidized derivative of Pioglitazone at the pyridine nitrogen. Key chemical identifiers and properties are summarized below.
| Property | Value |
| CAS Number | 145350-09-0 |
| Molecular Formula | C₁₉H₂₀N₂O₄S |
| Molecular Weight | 372.44 g/mol |
| IUPAC Name | 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione |
| Appearance | Typically a solid |
| Purity (Commercial) | Often available with >95% or >97% purity as determined by HPLC.[2] |
Synthesis of this compound
The primary method for the synthesis of this compound involves the direct oxidation of Pioglitazone. The pyridine nitrogen in the Pioglitazone molecule can be readily oxidized using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent for this transformation.
Reaction Scheme
The synthesis is a single-step oxidation reaction:
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following protocol is based on established methods for the N-oxidation of pyridine derivatives using m-CPBA. A specific synthesis of this compound has been reported with a high yield.[2]
Materials:
-
Pioglitazone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Pioglitazone (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To this stirred solution, add m-CPBA (1.1-1.5 equivalents) portion-wise, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (Pioglitazone) is no longer observed.
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product. A reported synthesis indicates a yield of 96%.[2]
Safety Precautions:
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Characterization Data
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following table summarizes typical analytical data that should be acquired.
| Analytical Technique | Expected Observations |
| ¹H NMR (Proton NMR) | A downfield shift of the pyridine ring protons is expected compared to Pioglitazone due to the electron-withdrawing effect of the N-oxide group. The other signals corresponding to the thiazolidinedione, benzyl, and ethyl groups should be present with appropriate integrations and splitting patterns. |
| ¹³C NMR (Carbon NMR) | Shifts in the signals for the pyridine ring carbons are expected upon N-oxidation. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of this compound (C₁₉H₂₀N₂O₄S) should be observed. For example, the calculated monoisotopic mass is approximately 372.1144 g/mol . Fragmentation patterns can provide further structural confirmation. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, with the purity typically exceeding 95% for research-grade material. The retention time will differ from that of the starting material, Pioglitazone. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-O stretch (typically around 1200-1300 cm⁻¹), C=O stretches of the thiazolidinedione ring (around 1680-1750 cm⁻¹), and other functional groups should be present. |
Signaling Pathways and Research Context
Pioglitazone is a well-established agonist of PPAR-γ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. The N-oxidation of Pioglitazone is a metabolic transformation that occurs in vivo. The synthesis of this compound is therefore critical for several research applications:
-
Metabolite Identification and Profiling: To serve as an analytical standard for the identification and quantification of this metabolite in biological samples from preclinical and clinical studies.
-
Pharmacological Activity: To investigate whether the N-oxide metabolite retains, has altered, or lacks the pharmacological activity of the parent drug. Studies have compared the biological activity of various Pioglitazone metabolites, and such research is crucial for understanding the overall therapeutic and toxicological profile of the parent drug.[2][3]
-
Drug-Drug Interaction Studies: To assess the potential of the metabolite to inhibit or induce drug-metabolizing enzymes.
The diagram below illustrates the general role of Pioglitazone and its metabolites in the context of PPAR-γ signaling.
Caption: Pioglitazone metabolism and PPAR-γ signaling.
This guide provides a foundational framework for the synthesis and study of this compound. Researchers should consult the primary literature for more specific details and adapt the protocols as necessary for their specific laboratory conditions and research objectives.
References
"Pioglitazone N-Oxide chemical properties and structure"
An In-depth Analysis of its Chemical Properties, Structure, and Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pioglitazone, a member of the thiazolidinedione class of drugs, is an established therapeutic agent for the management of type 2 diabetes mellitus. Its mechanism of action primarily involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), which leads to improved insulin sensitivity. The metabolism and degradation of pioglitazone are of significant interest in drug development and quality control, as these processes can lead to the formation of various related substances. One such substance is Pioglitazone N-Oxide, a metabolite and potential degradation product formed by the oxidation of the pyridine ring in the pioglitazone molecule. This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies related to this compound.
Chemical Properties and Structure
This compound is chemically designated as 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione[1]. It is recognized as a metabolite of Pioglitazone[2]. The introduction of an oxygen atom to the pyridine nitrogen results in a molecule with distinct physicochemical properties compared to the parent drug.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 145350-09-0 | [1][3] |
| Molecular Formula | C₁₉H₂₀N₂O₄S | [1][3] |
| Molecular Weight | 372.44 g/mol | [1][3] |
| Appearance | White to Off-White Solid | Various supplier data |
| Melting Point | 158-160 °C | Various supplier data |
| Boiling Point (Predicted) | 666.3 ± 50.0 °C at 760 mmHg | Various supplier data |
| Density (Predicted) | 1.32 ± 0.1 g/cm³ | Various supplier data |
| pKa (Predicted) | 6.34 ± 0.50 | Various supplier data |
| Solubility | Slightly soluble in DMSO and Methanol | Various supplier data |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere | Various supplier data |
Chemical Structure
The chemical structure of this compound is illustrated below. The key feature is the N-oxide functional group on the pyridine ring.
IUPAC Name: 5-[[4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione[1]
SMILES: CCc1ccc(CCOc2ccc(CC3SC(=O)NC3=O)cc2)--INVALID-LINK--c1
Experimental Protocols
Formation of this compound via Oxidative Degradation
This protocol describes the generation of this compound from pioglitazone hydrochloride under oxidative stress conditions.
Materials:
-
Pioglitazone hydrochloride
-
30% (w/v) Hydrogen peroxide (H₂O₂) solution
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
High-performance liquid chromatography (HPLC) system
-
Preparative HPLC system
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Stress Degradation: Dissolve a known quantity of pioglitazone hydrochloride in a suitable solvent (e.g., methanol or water). Add an excess of 30% hydrogen peroxide. The reaction mixture can be stirred at room temperature or gently heated to accelerate degradation. Monitor the reaction progress by HPLC.
-
Neutralization: After significant formation of the N-oxide is observed, neutralize the reaction mixture. If the reaction was performed in an acidic medium, carefully add a base (e.g., NaOH solution). If in a neutral or basic medium, adjust the pH to near neutral.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to partition the organic compounds.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Isolation and Purification by Preparative HPLC
The crude product containing this compound can be purified using preparative HPLC.
Instrumentation and Conditions:
-
Column: A suitable C18 preparative column.
-
Mobile Phase: A gradient of acetonitrile and water, potentially with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at an appropriate wavelength (e.g., 225 nm or 269 nm).
-
Flow Rate: Optimized for the preparative column dimensions.
Procedure:
-
Dissolve the crude material in the mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Characterization of this compound
The identity and purity of the isolated compound should be confirmed by spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion for this compound (C₁₉H₂₀N₂O₄S) is m/z 373.1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic and aliphatic protons. The protons on the pyridine ring adjacent to the N-oxide will be deshielded compared to pioglitazone.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 19 carbon atoms and their chemical environments. The carbons of the pyridine ring will also show shifts indicative of N-oxidation.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as C=O (thiazolidinedione ring), N-O (N-oxide), C-O-C (ether), and aromatic C-H stretching.
Signaling Pathways and Biological Activity
The primary mechanism of action of the parent drug, pioglitazone, is through the activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism[3]. This activation leads to increased insulin sensitivity in adipose tissue, skeletal muscle, and the liver.
Currently, there is a lack of specific studies investigating the direct biological activity and involvement of this compound in cellular signaling pathways. It is primarily considered a metabolite of pioglitazone[2]. While some metabolites of pioglitazone have been shown to possess biological activity, the pharmacological profile of the N-oxide derivative has not been extensively characterized[2]. Therefore, it is unclear whether this compound contributes to the therapeutic effects or potential side effects of pioglitazone.
The formation of this compound is a result of the metabolic oxidation of the pyridine nitrogen of pioglitazone. This is a common metabolic pathway for compounds containing a pyridine moiety.
Experimental Workflows
The general workflow for the study of this compound involves its generation, isolation, and characterization.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of pioglitazone on nitric oxide synthase in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Metabolism of Pioglitazone: A Focus on N-Oxide Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of pioglitazone, with a specific focus on the formation of its N-oxide metabolite. While the primary metabolic pathways of pioglitazone leading to hydroxylated and keto derivatives are well-documented, the enzymatic route to pioglitazone N-oxide is less characterized in publicly available scientific literature. This document summarizes the current understanding, presents relevant experimental approaches, and identifies areas where further research is needed.
Introduction to Pioglitazone Metabolism
Pioglitazone is an oral antihyperglycemic agent of the thiazolidinedione class used for the treatment of type 2 diabetes mellitus. Its metabolism is extensive and primarily occurs in the liver. The major metabolic pathways involve hydroxylation and subsequent oxidation, catalyzed predominantly by cytochrome P450 (CYP) enzymes.
Characterized Metabolic Pathways of Pioglitazone
In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2C8 and CYP3A4 as the principal enzymes responsible for the metabolism of pioglitazone.[1] The primary metabolites are various hydroxylated forms (M-II, M-III, M-IV, M-V) and a keto derivative (M-III is a secondary metabolite formed from M-IV).[2][3] These metabolites are pharmacologically active, contributing to the overall therapeutic effect of the drug.
This compound: An Overview
This compound is a known metabolite of pioglitazone.[4] It has also been identified as an oxidative degradation product of the parent drug.[4] While analytical methods for its detection and characterization, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are established, the specific enzymatic machinery responsible for its formation in vitro remains to be definitively elucidated in the available literature.[4]
Potential Enzymatic Pathways for N-Oxidation
The formation of N-oxides from xenobiotics is typically catalyzed by two main enzyme superfamilies:
-
Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms are capable of catalyzing N-oxidation reactions. Given that CYPs are heavily involved in the overall metabolism of pioglitazone, it is plausible that a CYP enzyme could be responsible for its N-oxidation.
-
Flavin-Containing Monooxygenases (FMOs): FMOs are another major class of enzymes that catalyze the oxygenation of nitrogen-, sulfur-, and phosphorus-containing compounds. N-oxidation is a characteristic reaction of FMOs.
Experimental Protocols for In Vitro Metabolism Studies
While specific protocols for this compound formation are not detailed in the literature, a general methodology for studying in vitro drug metabolism can be adapted.
General Protocol for In Vitro Incubation with Human Liver Microsomes
This protocol outlines a typical experiment to assess the metabolic stability and identify metabolites of a compound using human liver microsomes.
Materials:
-
Pioglitazone
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard (for analytical quantification)
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Add pioglitazone (dissolved in a suitable solvent like methanol or DMSO at a low final concentration to avoid solvent effects) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Time points for sample collection should be determined based on the expected metabolic rate (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, withdraw an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method like LC-MS/MS.
Data Presentation
Due to the lack of specific quantitative data for the in vitro formation of this compound in the reviewed literature, a data table for this specific metabolite cannot be provided. However, for the major metabolites, data is available.
Table 1: Enzymes Involved in the Formation of Major Pioglitazone Metabolites
| Metabolite | Primary Enzyme(s) Involved | Reference |
| M-IV (hydroxypioglitazone) | CYP2C8, CYP3A4 | [1] |
| M-III (ketopioglitazone) | CYP2C8 (oxidation of M-IV) | [3] |
Visualizations
General Workflow for In Vitro Metabolism Studies
The following diagram illustrates a typical workflow for investigating the in vitro metabolism of a drug candidate.
Caption: A generalized workflow for conducting in vitro drug metabolism studies.
Hypothetical N-Oxidation Pathway of Pioglitazone
This diagram illustrates the hypothetical enzymatic N-oxidation of pioglitazone. The specific enzyme(s) responsible for this transformation have not been definitively identified in the literature.
Caption: Hypothetical enzymatic conversion of pioglitazone to its N-oxide metabolite.
Conclusion and Future Directions
The in vitro metabolism of pioglitazone is a complex process involving multiple enzymes and pathways. While the formation of hydroxylated and keto metabolites by CYP2C8 and CYP3A4 is well-characterized, the specific enzymatic route leading to the formation of this compound remains an area for further investigation. Future studies should focus on utilizing recombinant human CYP and FMO enzymes to pinpoint the specific isoform(s) responsible for pioglitazone N-oxidation. Furthermore, detailed kinetic analysis would provide valuable insights into the efficiency of this metabolic pathway. A deeper understanding of all metabolic pathways of pioglitazone, including N-oxidation, is crucial for a complete picture of its disposition and potential for drug-drug interactions.
References
In-Depth Technical Guide: Pioglitazone N-Oxide (CAS Number 145350-09-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pioglitazone N-Oxide (CAS: 145350-09-0) is a prominent metabolite and a known oxidative degradation impurity of Pioglitazone, a widely recognized oral antihyperglycemic agent of the thiazolidinedione (TZD) class used in the management of type 2 diabetes mellitus.[1] While the pharmacological and metabolic profiles of Pioglitazone are extensively documented, this compound is primarily of interest in the context of drug metabolism, stability studies, and impurity profiling. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, analytical characterization, and the relevant biological context of its parent compound.
Physicochemical and Analytical Data
Quantitative data for this compound is crucial for its identification, quantification, and characterization in various matrices. The following tables summarize the key physicochemical and analytical information available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 145350-09-0 | |
| Molecular Formula | C₁₉H₂₀N₂O₄S | |
| Molecular Weight | 372.44 g/mol | [2] |
| IUPAC Name | 5-({4-[2-(5-ethyl-1-oxido-2-pyridinyl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
| Appearance | White Solid | [3] |
| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | [3] |
Table 2: Analytical Data for this compound
| Parameter | Value/Method | Reference |
| Identification | 1H NMR, 13C NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR) | [1] |
| Isolation Technique | Preparative Liquid Chromatography | [1] |
| Shipping Conditions | Ambient | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological testing of this compound are not extensively available in the public domain, as it is primarily studied as a metabolite or impurity. However, this section outlines the methodologies for the isolation and characterization of this compound as described in the literature, alongside relevant protocols for the parent compound, Pioglitazone.
Isolation and Characterization of this compound from Degradation Studies
Experimental Workflow for Isolation and Characterization
Caption: Workflow for isolating and characterizing this compound.
Methodology:
-
Stress Degradation: Pioglitazone hydrochloride is subjected to stress conditions, particularly oxidative stress, to induce the formation of degradation products, including this compound.[1]
-
Identification: The stressed sample is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products. This compound is identified as a major oxidative degradation impurity.[1]
-
Isolation: The identified this compound is isolated from the mixture using preparative liquid chromatography.[1]
-
Characterization: The structure of the isolated impurity is elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.[1]
Note: Specific parameters for the chromatographic and spectroscopic analyses are not detailed in the available literature.
Microbiological Transformation of this compound
A study has reported the N-deoxygenation and C-oxygenation of this compound in a single fermentation process using a microorganism, Streptomyces hygroscopicus.[4] This biotransformation leads to the formation of other Pioglitazone metabolites.[4]
Experimental Workflow for Microbiological Transformation
Caption: Microbiological transformation of this compound.
Biological Context and Signaling Pathways of Pioglitazone
Currently, there is a lack of specific studies on the biological activity of this compound. Therefore, understanding the signaling pathways of the parent drug, Pioglitazone, is essential for providing a relevant biological context. Pioglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism.[5][6][7]
PPARγ Signaling Pathway
Activation of PPARγ by Pioglitazone leads to the transcription of numerous genes involved in insulin signaling and adipogenesis.
PPARγ Signaling Pathway
Caption: Pioglitazone's activation of the PPARγ signaling pathway.
Upon entering the cell, Pioglitazone binds to and activates PPARγ. This activated receptor forms a heterodimer with the retinoid X receptor (RXR). The PPARγ-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.
Effects on Nitric Oxide Bioavailability
Pioglitazone has also been shown to influence nitric oxide (NO) bioavailability. Studies suggest that Pioglitazone can increase NO production and reduce nitrosative stress, which may contribute to its beneficial cardiovascular effects.[8][9]
Proposed Mechanism of Pioglitazone on NO Bioavailability
Caption: Pioglitazone's potential effects on nitric oxide bioavailability.
Pioglitazone, through PPARγ activation, may inhibit the expression of subunits of NADPH oxidase, such as gp91phox, a key source of reactive oxygen species (ROS).[8] By reducing ROS levels, Pioglitazone can prevent the uncoupling of endothelial nitric oxide synthase (eNOS), thereby increasing the bioavailability of NO and promoting improved vascular function.[8]
Conclusion
This compound (CAS 145350-09-0) is a well-characterized metabolite and degradation product of Pioglitazone. While comprehensive data on its synthesis and specific biological activities are limited in the current scientific literature, its identification and characterization are of significant importance for pharmaceutical quality control and drug metabolism studies. The provided information on its physicochemical properties, analytical methodologies for its isolation and characterization, and the biological context of its parent compound, Pioglitazone, serves as a valuable resource for researchers in the field of drug development and analysis. Further investigation into the potential pharmacological or toxicological profile of this compound is warranted to fully understand its biological significance.
References
- 1. Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Microbiological N-deoxygenation and C-oxygenation of pioglitazone-N-oxide in a single fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 7. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effects of pioglitazone on nitric oxide bioavailability measured using a catheter-type nitric oxide sensor in angiotensin II-infusion rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of pioglitazone on nitric oxide synthase in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Pioglitazone N-Oxide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pioglitazone N-Oxide, a metabolite of the anti-diabetic drug Pioglitazone, in human plasma. The methodology utilizes a simple protein precipitation extraction procedure and stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Pioglitazone is an oral anti-diabetic agent from the thiazolidinedione class used for the treatment of type 2 diabetes mellitus.[1][2][3] It is extensively metabolized in the liver through hydroxylation and oxidation, leading to the formation of several metabolites, some of which are pharmacologically active.[2] this compound is a known oxidative metabolite and its quantification in biological matrices is crucial for a comprehensive understanding of the drug's disposition and potential contribution to its overall pharmacological and toxicological profile.[1] LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[4] This application note presents a detailed protocol for a validated LC-MS/MS method to accurately quantify this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Pioglitazone-d4 N-Oxide (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent
Standard Solutions
Stock solutions of this compound and Pioglitazone-d4 N-Oxide (Internal Standard) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Protocols
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Pioglitazone-d4 N-Oxide).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 373.1 | 150.1 | 35 |
| Pioglitazone-d4 N-Oxide (IS) | 377.1 | 154.1 | 35 |
Note: The MRM transitions for this compound are proposed based on the fragmentation of similar compounds and would require experimental confirmation.[5][6]
Results and Discussion
Method Validation
The method was validated according to the US FDA guidelines for bioanalytical method validation.[7]
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. A weighted (1/x²) linear regression was used to fit the data. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, LQC, MQC, and HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | -2.3 | 9.8 | -1.5 |
| LQC | 3 | 6.2 | 1.7 | 7.5 | 2.1 |
| MQC | 100 | 4.5 | -0.8 | 5.9 | -0.5 |
| HQC | 800 | 3.1 | 3.2 | 4.2 | 2.8 |
Recovery
The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards at three QC levels.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 3 | 88.2 |
| MQC | 100 | 91.5 |
| HQC | 800 | 90.1 |
Matrix Effect
The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat standards. The CV of the matrix factor across different lots of plasma was less than 15%.
Stability
This compound was found to be stable in human plasma under various storage conditions, including short-term bench-top (4 hours), long-term freezer (-80°C for 30 days), and three freeze-thaw cycles.
Visualizations
Caption: Metabolic conversion of Pioglitazone to this compound.
Caption: Workflow for this compound quantification.
Conclusion
This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the short chromatographic run time allow for high-throughput analysis. The method was successfully validated and can be applied to pharmacokinetic and drug metabolism studies of Pioglitazone.
References
- 1. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A review on analytical methods of pioglitazone drug [wisdomlib.org]
- 5. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for Pioglitazone N-Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pioglitazone N-Oxide is a significant metabolite and a potential degradation impurity of Pioglitazone, an oral anti-hyperglycemic agent used in the treatment of type 2 diabetes.[1] As a critical quality attribute, the accurate identification and quantification of this compound are essential for ensuring the safety and efficacy of Pioglitazone drug products. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound Analytical Standard
A summary of the key physicochemical properties of the this compound analytical standard is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | [2] |
| CAS Number | 145350-09-0 | [2] |
| Molecular Formula | C₁₉H₂₀N₂O₄S | [2] |
| Molecular Weight | 372.44 g/mol | [2] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in methanol, acetonitrile, and DMSO | - |
| Storage | Store at 2-8°C in a dry, dark place | - |
Application Note 1: Quantification of this compound by RP-HPLC with UV Detection
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms as a related substance.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
2. Chemicals and Reagents:
-
This compound reference standard
-
Pioglitazone reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (AR grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% w/v Triethylamine in water, pH adjusted to 2.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile and Methanol (premixed) |
| Gradient Elution | As per method for related substances |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
4. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (1:1 v/v).
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
System Suitability Solution: Prepare a solution containing 10 µg/mL of this compound and 10 µg/mL of Pioglitazone in the diluent.
-
Sample Solution: Accurately weigh and dissolve the sample containing Pioglitazone in the diluent to obtain a final concentration of approximately 1 mg/mL of Pioglitazone.
5. System Suitability:
Inject the system suitability solution. The resolution between Pioglitazone and this compound peaks should be not less than 2.0. The tailing factor for the this compound peak should be not more than 2.0.
6. Analysis Procedure:
Inject the blank (diluent), standard solution, and sample solution into the chromatograph, and record the chromatograms. Calculate the amount of this compound in the sample using the external standard method.
Method Validation Summary (Illustrative Data)
| Parameter | Result |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.015 µg/mL |
| LOQ | 0.05 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Application Note 2: Identification and Quantification of this compound by LC-MS/MS
This method is highly sensitive and selective, making it ideal for the analysis of this compound in biological matrices and for forced degradation studies.
Experimental Protocol
1. Instrumentation:
-
Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS).
2. Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax Bonus RP18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.05% Trifluoroacetic acid in water |
| Mobile Phase B | 0.05% Trifluoroacetic acid in acetonitrile |
| Gradient Elution | T/%B: 0/10, 12/62, 16/65, 17/10[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
4. Mass Spectrometric Conditions:
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 4500 V[2] |
| Temperature | 500°C |
| Nebulizer Gas | 8.00 psi[2] |
| Curtain Gas | 8.00 psi[2] |
| Declustering Potential | 70 V[2] |
| Entrance Potential | 10 V[2] |
| Collision Gas | Nitrogen |
| MRM Transition | m/z 373.1 -> [Product Ion] (To be determined by infusion) |
5. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (1:1 v/v).
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute with the diluent to prepare working standards.
-
Sample Preparation (from Forced Degradation Study): Pioglitazone hydrochloride is subjected to oxidative stress (e.g., with H₂O₂).[1] The resulting solution is then diluted with the diluent for analysis.
Forced Degradation Pathway
Pioglitazone can undergo oxidation to form this compound, particularly at the pyridine nitrogen. This is a common degradation pathway observed under oxidative stress conditions.[1]
Caption: Formation of this compound via oxidative degradation.
Data Presentation: LC-MS/MS Method Validation (Illustrative)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LOD | 0.03 ng/mL |
| LOQ | 0.1 ng/mL |
| Matrix Effect | Monitored and compensated using an internal standard |
| Recovery | 85 - 115% |
Conclusion
The provided HPLC and LC-MS/MS methods offer robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control testing, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace-level quantification in complex matrices and for definitive identification in degradation studies. Proper validation of these methods in accordance with ICH guidelines is crucial before implementation.
References
Application Note: Quantification of Pioglitazone N-Oxide in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pioglitazone N-Oxide in human plasma. Pioglitazone, an oral antidiabetic agent of the thiazolidolidinedione class, is primarily metabolized by the cytochrome P450 system, leading to the formation of several metabolites. This compound has been identified as a notable oxidative degradation product.[1] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with data presented in a clear, tabular format for easy interpretation.
Introduction
Pioglitazone is a widely prescribed medication for the management of type 2 diabetes mellitus.[2] It functions as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), which modulates the transcription of insulin-sensitive genes involved in glucose and lipid metabolism.[2] The biotransformation of pioglitazone is extensive, primarily mediated by hepatic cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[3][4] This metabolism results in the formation of various metabolites, including active hydroxy and keto derivatives.
This compound is an oxidative metabolite of pioglitazone. While the primary metabolic pathways involve hydroxylation and oxidation of the parent drug, the formation of N-oxide derivatives is a recognized metabolic route for many xenobiotics containing a pyridine ring. Understanding the plasma concentrations of this compound is essential for a complete understanding of the drug's disposition and potential metabolic pathways. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of this compound in human plasma.
Metabolic Pathway of Pioglitazone
Pioglitazone undergoes extensive metabolism in the liver, primarily through oxidation and hydroxylation reactions catalyzed by CYP2C8 and CYP3A4 enzymes.[3][4] This leads to the formation of several metabolites, including the pharmacologically active M-III (keto-derivative) and M-IV (hydroxy-derivative).[5] The formation of this compound occurs through the oxidation of the pyridine nitrogen atom.
Figure 1: Simplified metabolic pathway of Pioglitazone.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (CAS No: 145350-09-0)[6][7]
-
Pioglitazone-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the internal standard working solution (Pioglitazone-d4, 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: Agilent 1290 Infinity II LC System or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 35 psi
-
Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 373.1 | 134.1 | 35 |
| Pioglitazone-d4 (IS) | 361.2 | 138.1 | 35 |
Note: The MRM transition for this compound is proposed based on its molecular weight (372.4 g/mol )[6][7] and the characteristic fragmentation of the pioglitazone structure, which is known to produce a stable fragment at m/z 134.[5]
Data Presentation
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Quality Control Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Mean ± SD | %CV | ||
| LLOQ | 0.1 | 0.11 ± 0.01 | 9.1 |
| Low | 0.3 | 0.29 ± 0.03 | 10.3 |
| Mid | 30 | 28.9 ± 2.1 | 7.3 |
| High | 80 | 84.1 ± 5.9 | 7.0 |
Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol for the quantification of this compound in plasma.
Figure 2: Experimental workflow for plasma sample analysis.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation method for sample preparation allows for high-throughput analysis, which is essential in clinical and preclinical studies. This method can be readily implemented in drug metabolism and pharmacokinetic laboratories to further elucidate the metabolic profile of pioglitazone.
References
- 1. Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. scbt.com [scbt.com]
Application Note: Detection and Quantification of Pioglitazone and its Metabolites in Human Urine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Pioglitazone is an oral antihyperglycemic agent of the thiazolidinedione class, used for the treatment of type 2 diabetes mellitus.[1] It enhances insulin sensitivity in target tissues like muscle, adipose tissue, and the liver by selectively stimulating the nuclear receptor peroxisome proliferator-activated receptor gamma (PPAR-γ).[2][3] Following administration, pioglitazone is extensively metabolized in the liver, primarily through hydroxylation and oxidation reactions mediated by cytochrome P450 enzymes, particularly CYP2C8 and, to a lesser extent, CYP3A4.[1][2][4] This metabolism results in several metabolites, including the pharmacologically active M-III (keto-derivative) and M-IV (hydroxy-derivative).[1][2] Monitoring the urinary excretion of pioglitazone and its metabolites is crucial for pharmacokinetic studies, understanding drug metabolism, and assessing patient compliance. Approximately 15% to 30% of a pioglitazone dose is recovered in the urine, primarily as metabolites and their conjugates.[5] This document provides a detailed protocol for the simultaneous detection and quantification of pioglitazone, M-III, and M-IV in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[6][7]
Metabolic Pathway of Pioglitazone
Pioglitazone undergoes extensive hepatic biotransformation to form both active and inactive metabolites. The primary pathway involves hydroxylation of the ethyl side chain, catalyzed mainly by CYP2C8, to form the active M-IV metabolite.[2][8] This is followed by oxidation to form the second major active metabolite, M-III.[2][8] These metabolites, along with the parent drug, are the principal forms found in circulation and are subsequently excreted, in part, through urine.[2][5]
References
- 1. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Assays for Studying Pioglitazone N-Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pioglitazone, a member of the thiazolidinedione class of drugs, is a well-established agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), primarily used in the management of type 2 diabetes. Its mechanism of action involves the regulation of genes associated with glucose and lipid metabolism. The metabolism of pioglitazone is extensive, primarily mediated by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, leading to the formation of several metabolites. Among these is Pioglitazone N-Oxide, a known metabolite available as a research standard.
These application notes provide a comprehensive overview of relevant in vitro assays to characterize the biological activity and metabolic profile of this compound. While specific experimental data for this compound is limited in publicly available literature, the following protocols, originally established for pioglitazone, can be readily adapted to investigate the pharmacodynamics and potential effects of this metabolite.
Data Presentation: In Vitro Efficacy of Pioglitazone
Table 1: Anti-proliferative Activity of Pioglitazone in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (µM) after 72h |
| H1299 | ~5-10 |
| H460 | ~5-10 |
Data adapted from studies on the anti-tumor effects of pioglitazone.[1]
Table 2: PPARγ Activation by Pioglitazone
| Receptor Subtype | EC50 (µM) |
| Human PPARγ | 0.93 |
| Mouse PPARγ | 0.99 |
EC50 values represent the concentration of pioglitazone required to achieve 50% of the maximal receptor activation.[2]
Key In Vitro Assays & Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines or other relevant cell types) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
In Vitro Metabolism in Human Liver Microsomes or Hepatocytes
This assay is crucial for determining the metabolic stability of this compound and identifying any further metabolites.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (0.2-0.5 mg/mL) or suspended hepatocytes (0.5-1 x 10^6 cells/mL), and a NADPH-generating system (for microsomes) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding a quenching solution, typically ice-cold acetonitrile, which also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the appearance of any new metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.
PPARγ Activation Assay
This assay determines the ability of this compound to activate the PPARγ receptor, which is the primary mechanism of action for pioglitazone.
Protocol:
-
Cell Transfection (for reporter gene assays): Co-transfect a suitable cell line (e.g., HEK293) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound. Include a known PPARγ agonist (e.g., pioglitazone or rosiglitazone) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter gene activity to a control for cell viability (e.g., total protein concentration). Plot the dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Alternatively, cell-free ligand-binding assays or transcription factor activity ELISAs can be used.
Nitric Oxide (NO) Scavenging Activity Assay
This assay assesses the potential antioxidant activity of this compound by measuring its ability to scavenge nitric oxide radicals in a cell-free system.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, mix various concentrations of this compound with a sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 150 minutes) to allow for the generation of nitric oxide from sodium nitroprusside.
-
Griess Reagent Addition: After incubation, add an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
-
Color Development: Allow the color to develop for 10-15 minutes at room temperature. The Griess reagent reacts with nitrite, a stable product of the reaction between nitric oxide and oxygen, to form a colored azo dye.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of nitric oxide scavenging activity compared to a control without the test compound. A known antioxidant like ascorbic acid can be used as a positive control.
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Simplified signaling pathway of Pioglitazone via PPARγ activation.[3][4][5][6][7][8][9][10][11][12][13][14][15]
References
- 1. Activity and molecular targets of pioglitazone via blockade of proliferation, invasiveness and bioenergetics in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pioglitazone, a PPARγ agonist, attenuates PDGF-induced vascular smooth muscle cell proliferation through AMPK-dependent and AMPK-independent inhibition of mTOR/p70S6K and ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pioglitazone modulates the proliferation and apoptosis of vascular smooth muscle cells via peroxisome proliferators-activated receptor-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pioglitazone-induced AMPK-Glutaminase-1 prevents high glucose-induced pancreatic β-cell dysfunction by glutathione antioxidant system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pioglitazone stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pioglitazone Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway [frontiersin.org]
- 13. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pioglitazone inhibition of lipopolysaccharide-induced nitric oxide synthase is associated with altered activity of p38 MAP kinase and PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pioglitazone N-Oxide for Metabolic Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pioglitazone is an oral antihyperglycemic agent of the thiazolidinedione class, primarily used for the treatment of type 2 diabetes. It is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. The metabolic fate of pioglitazone is a key determinant of its efficacy and safety profile. Pioglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4, into several active metabolites.
One of the potential metabolites is Pioglitazone N-Oxide, formed by the oxidation of the pyridine nitrogen atom. Understanding the metabolic stability of such metabolites is critical in drug development to assess their potential for accumulation, contribution to the overall pharmacological effect, and potential for drug-drug interactions. These application notes provide a summary of available data on the metabolic stability of pioglitazone and outline detailed protocols for the in vitro assessment of the metabolic stability of this compound.
Data Presentation: Metabolic Stability of Pioglitazone
| Compound | In Vitro System | Parameter | Value | Reference |
| Pioglitazone | Human Liver Microsomes | Predicted Intrinsic Clearance (CLint) | 15.9 mL/min/kg | [1] |
Qualitative Discussion on this compound Metabolic Stability:
N-oxidation is a common metabolic pathway for compounds containing a pyridine ring. The resulting N-oxides can exhibit a range of metabolic stabilities. In some cases, N-oxides are stable metabolites that are readily excreted. In other instances, they can be further metabolized or may undergo reduction back to the parent amine. The metabolic stability of this compound will likely depend on its affinity for various drug-metabolizing enzymes, including cytochrome P450s and flavin-containing monooxygenases (FMOs). Without experimental data, it is hypothesized that this compound may exhibit altered metabolic stability compared to the parent compound. It may be a substrate for different enzymes or have different kinetics of metabolism. Therefore, direct in vitro evaluation is essential to characterize its metabolic fate.
Experimental Protocols
In Vitro Metabolic Stability of this compound in Human Liver Microsomes (HLM)
This protocol describes a general procedure to determine the metabolic stability of this compound in human liver microsomes. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Materials:
-
This compound
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (IS) solution (e.g., a structurally similar, stable compound not found in the matrix)
-
96-well plates
-
Incubator with shaking capabilities (37°C)
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of this compound by diluting the stock solution in buffer to the desired starting concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the internal standard solution in ACN or MeOH (e.g., 100 ng/mL).
-
-
Incubation:
-
In a 96-well plate, add the following to each well for the test compound:
-
Potassium phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)
-
This compound working solution (final concentration e.g., 1 µM)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding 2-3 volumes of cold ACN or MeOH containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate at a high speed (e.g., 4000 rpm) for 10-15 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).
LC-MS/MS Method for the Quantification of this compound
This protocol provides a starting point for developing a sensitive and specific LC-MS/MS method for the quantification of this compound in in vitro metabolism samples. Method optimization will be required.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example - to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the [M+H]+ of this compound (C19H20N2O4S, MW: 372.44). The exact m/z to monitor would be approximately 373.1.
-
Product ions would need to be determined by infusing a standard solution of this compound and performing a product ion scan.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential to achieve maximum sensitivity for the specific MRM transitions.
Method Validation:
The developed LC-MS/MS method should be validated for linearity, accuracy, precision, selectivity, and stability according to relevant regulatory guidelines.
Visualizations
Caption: Experimental workflow for in vitro metabolic stability assay.
Caption: Pioglitazone's PPARγ signaling pathway.
References
Application Note: Solid-Phase Extraction of Pioglitazone N-Oxide from Human Plasma
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of Pioglitazone N-Oxide, a significant metabolite of the anti-diabetic drug Pioglitazone, from human plasma samples. The described method utilizes a C18 SPE cartridge and is suitable for downstream analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This protocol provides researchers, scientists, and drug development professionals with a reproducible methodology for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Pioglitazone is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes mellitus. The analysis of its metabolites, including this compound, in biological matrices is crucial for understanding its metabolic fate, pharmacokinetic profile, and potential drug-drug interactions. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis, offering advantages over traditional liquid-liquid extraction methods, such as higher recovery, reduced solvent consumption, and ease of automation.[1][2] This protocol provides a detailed procedure for the extraction of this compound from human plasma using C18-based SPE cartridges.
Experimental
Materials and Reagents
-
This compound reference standard
-
Human plasma (blank)
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (analytical grade)
-
Internal Standard (IS) solution (e.g., a structurally similar compound)
Instrumentation
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Analytical Balance
-
HPLC system with UV detector
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Centrifuge the plasma at 4000 rpm for 10 minutes to precipitate any particulate matter.
-
Transfer 500 µL of the supernatant to a clean microcentrifuge tube.
-
Spike with an appropriate concentration of the internal standard solution.
-
Vortex for 30 seconds.
Solid-Phase Extraction Protocol
A detailed step-by-step protocol for the solid-phase extraction of this compound is provided below.
| Step | Procedure | Details |
| 1 | Cartridge Conditioning | Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not run dry. |
| 2 | Sample Loading | Load the 500 µL pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min. |
| 3 | Washing | Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances. |
| 4 | Drying | Dry the cartridge under a full vacuum for 5-10 minutes to remove any residual wash solvent. |
| 5 | Elution | Elute this compound and the internal standard with 1 mL of an acetonitrile-water mixture (e.g., 35:65, v/v).[3] |
| 6 | Sample Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the HPLC mobile phase. |
HPLC Analysis
The extracted and reconstituted sample is then ready for injection into the HPLC system.
| Parameter | Condition |
| Column | Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 40:60, v/v) containing 0.1% formic acid[3][4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 269 nm[3] |
| Column Temperature | Ambient |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method.
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | > 85% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Limit of Quantification (LOQ) | 10 ng/mL |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction and analysis of this compound.
Conclusion
The solid-phase extraction protocol presented in this application note provides an efficient and reliable method for the determination of this compound in human plasma. The procedure is straightforward and yields high recovery and good precision, making it suitable for routine analysis in a research or clinical setting. The subsequent HPLC-UV analysis allows for accurate quantification of the metabolite.
References
- 1. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on analytical methods of pioglitazone drug [wisdomlib.org]
- 3. Simultaneous quantitation of pioglitazone and its metabolites in human serum by liquid chromatography and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of pioglitazone and candesartan in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Pioglitazone and its N-oxide
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Pioglitazone and its primary oxidative degradation product, Pioglitazone N-oxide. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control, stability testing, and formulation development of Pioglitazone.
Introduction
Pioglitazone is an oral anti-diabetic agent from the thiazolidinedione class used in the management of type 2 diabetes mellitus.[1][2] During its synthesis, storage, or under stress conditions, Pioglitazone can degrade, with one of the primary oxidative degradation products being this compound.[3][4] Accurate and reliable analytical methods are therefore essential to separate and quantify Pioglitazone from its N-oxide impurity to ensure the safety and efficacy of the drug product. The method described herein provides a simple, reproducible, and efficient chromatographic separation of these two compounds.
Experimental Protocol
This protocol outlines the necessary steps for the preparation of solutions and the chromatographic conditions required for the successful separation of Pioglitazone and this compound.
1. Materials and Reagents:
-
Pioglitazone Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
2. Standard Solution Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of Pioglitazone Hydrochloride into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1] A separate stock solution for this compound should be prepared in the same manner.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Pioglitazone stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase. A separate working standard for the N-oxide should be prepared similarly.
-
System Suitability Solution: Prepare a mixed solution containing both Pioglitazone and this compound at a concentration of approximately 20 µg/mL each in the mobile phase.[8]
3. Sample Preparation:
-
For Bulk Drug: Accurately weigh and transfer about 25 mg of the Pioglitazone bulk drug sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
For Tablet Dosage Form: Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 30 mg of Pioglitazone into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter.[9]
4. Chromatographic Conditions:
The following chromatographic conditions are recommended for the separation of Pioglitazone and its N-oxide.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | LiChroCART Superspher RP-8 (250 mm x 4.0 mm, 5 µm)[8] or equivalent C8/C18 column |
| Mobile Phase | Acetonitrile and Water (45:55 v/v)[8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 235 nm[8] |
| Run Time | Approximately 15 minutes |
Data Presentation
The following table summarizes the expected retention times and system suitability parameters for the chromatographic separation of Pioglitazone and this compound.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution |
| This compound | ~ 4.5 | < 1.5 | > 2000 | - |
| Pioglitazone | ~ 6.2 | < 1.5 | > 2000 | > 2.0 |
Experimental Workflow
The following diagram illustrates the overall workflow for the chromatographic analysis of Pioglitazone and its N-oxide.
Conclusion
The described HPLC method provides a reliable and efficient means for the separation and quantification of Pioglitazone and its N-oxide. The protocol is straightforward and utilizes common laboratory reagents and instrumentation, making it suitable for routine quality control and stability studies in the pharmaceutical industry. The clear separation and good peak shapes allow for accurate determination of the purity of Pioglitazone and the levels of its N-oxide impurity.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound CAS#: 145350-09-0 [m.chemicalbook.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Improving Pioglitazone N-Oxide Stability in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of Pioglitazone N-oxide in solution is critical for obtaining accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and mitigating potential stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the handling and analysis of this compound in solution.
Q1: My analytical results for this compound are inconsistent. What could be the cause?
A1: Inconsistent results are often linked to the degradation of this compound in your solution. Several factors can contribute to this instability, including pH, temperature, light exposure, and the choice of solvent. A common degradation pathway for N-oxide compounds is the reduction back to the parent amine, in this case, Pioglitazone.
Q2: I see a peak corresponding to Pioglitazone in the chromatogram of my this compound sample. Why is this happening?
A2: The appearance of a Pioglitazone peak suggests that the N-oxide is being reduced back to its parent form. This can occur under certain experimental conditions. To troubleshoot this, consider the following:
-
Sample Preparation: Avoid harsh acidic or basic conditions during sample preparation.
-
Storage: Store stock solutions and samples at low temperatures (2-8°C for short-term, -20°C or lower for long-term) and protect them from light.
-
Analytical Method: Ensure your analytical method, particularly the mobile phase composition and pH, is not promoting the reduction of the N-oxide.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For maximum stability, it is recommended to:
-
Solvent: Prepare stock solutions in a high-purity aprotic solvent like DMSO or acetonitrile.
-
Temperature: Store stock solutions at -20°C or -80°C. For aqueous working solutions, prepare them fresh and store them at 2-8°C for no longer than 24 hours.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: Can temperature fluctuations during my experiment affect the stability of this compound?
A5: Yes, elevated temperatures can accelerate the degradation of N-oxide compounds. It is crucial to maintain consistent and controlled temperature conditions throughout your experiment, from sample preparation to analysis. If possible, perform sample handling steps on ice.
Quantitative Data on Pioglitazone Degradation
Since this compound is a primary oxidative degradation product of Pioglitazone, understanding the conditions that lead to its formation is crucial. The following table summarizes the degradation of Pioglitazone under various stress conditions, which indirectly indicates the potential for this compound formation.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation of Pioglitazone (%) | Reference |
| Acidic Hydrolysis | 1 N HCl | 12 hours | Ambient | ~11.85% | [2] |
| Alkaline Hydrolysis | 1 N NaOH | 12 hours | Ambient | ~9.79% | [2] |
| Oxidative | 5% H₂O₂ | 12 hours | Ambient | ~6.33% | [2] |
| Thermal | Dry Heat | 20 days | 80°C | 3-8% | [2] |
| Photolytic | Sunlight | 4 hours | Ambient | ~3% | [2] |
Detailed Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Incubate under the same conditions as the acidic hydrolysis. Neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating this compound from its potential degradation products, including Pioglitazone.
-
A typical HPLC system might consist of a C18 column and a mobile phase of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. Detection is typically performed using a UV detector at an appropriate wavelength (e.g., 269 nm).
4. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
Identify and quantify any major degradation products.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting guide for this compound stability issues.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Pioglitazone N-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of Pioglitazone N-Oxide.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for this compound in LC-MS/MS analysis?
A1: While specific transitions for this compound may require empirical determination, it is known to be an oxidative degradation impurity of pioglitazone.[1] Based on the mass of pioglitazone (m/z 357), the precursor ion for the N-oxide would be expected at approximately m/z 373 (357 + 16 for the oxygen atom). Product ions would need to be determined by fragmentation experiments, but a common fragment for pioglitazone is m/z 134.[2] Therefore, a potential starting point for MRM analysis would be m/z 373 -> 134.
Q2: What type of ionization source is recommended for this compound analysis?
A2: For the analysis of pioglitazone and its metabolites, positive ion electrospray ionization (ESI) is commonly used.[2][3] This is a suitable starting point for optimizing the analysis of this compound. Atmospheric Pressure Chemical Ionization (APCI) has also been used for pioglitazone enantiomers and could be considered as an alternative.[4]
Q3: What are some common issues encountered during the analysis of Pioglitazone and its derivatives?
A3: Common issues include the formation of insoluble precipitates with certain aqueous:organic mobile phase compositions and longer run times with greater tailing factors when using a higher amount of aqueous phase or methanol in the mobile phase.[1] Sample preparation is also a critical step where errors can be introduced.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase composition. | Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. The use of additives like formic acid or ammonium formate can also improve peak shape.[3][5] |
| Column degradation. | Use a guard column to protect the analytical column. If the column is old or has been used extensively, replace it. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization parameters. | Optimize ESI or APCI source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. |
| Inefficient fragmentation. | Optimize the collision energy (CE) for the specific mass transition of this compound. | |
| Matrix effects from the sample. | Improve the sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[2][5] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. Check for leaks in the system. |
| Dirty mass spectrometer source. | Clean the ion source components according to the manufacturer's recommendations. | |
| Inconsistent Retention Times | Unstable LC pump performance. | Ensure the LC pumps are properly primed and delivering a stable flow rate. |
| Column temperature fluctuations. | Use a column oven to maintain a constant and consistent column temperature. | |
| No Peak Detected | Incorrect mass transition settings. | Verify the precursor and product ion m/z values for this compound. Infuse a standard solution directly into the mass spectrometer to confirm the transitions. |
| Sample degradation. | Ensure proper sample handling and storage conditions. Pioglitazone can degrade under strongly acidic conditions over time.[1] |
Experimental Protocols
General Workflow for Method Development
A logical workflow is crucial for efficiently optimizing mass spectrometry parameters. The following diagram outlines the key steps from initial compound tuning to final method validation.
Recommended Starting LC-MS/MS Parameters
The following table summarizes a potential starting point for the analysis of this compound based on methods developed for pioglitazone and its other metabolites.[2][3][5]
| Parameter | Value |
| LC Column | C18 (e.g., 100 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.5 - 0.7 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | ~373 m/z |
| Product Ion (Q3) | ~134 m/z (and others to be determined) |
| Collision Energy (CE) | To be optimized (start around 20-30 eV) |
| Internal Standard (IS) | Rosiglitazone or Diphenhydramine |
References
- 1. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. View Abstract | IJBPR [ijbpr.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isomeric Metabolites of Pioglitazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of isomeric metabolites of Pioglitazone.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric challenges when analyzing Pioglitazone and its metabolites?
A1: The primary isomeric challenges involve the separation of:
-
Pioglitazone Enantiomers: Pioglitazone itself is a chiral molecule and exists as (R)- and (S)-enantiomers.
-
Metabolite Diastereomers: The active hydroxylated metabolite, M-IV (5-hydroxy pioglitazone), is formed by the hydroxylation of the ethyl side chain of pioglitazone. This creates a new chiral center, resulting in the formation of diastereomers. The analysis may therefore need to resolve a mixture of diastereomers of M-IV.[1]
Q2: Why is it important to resolve the isomers of Pioglitazone and its metabolites?
A2: The enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. Resolving the isomers of Pioglitazone and its metabolites is crucial for understanding their individual contributions to the drug's efficacy and safety profile. Studies have suggested that the disposition of pioglitazone in rats may be enantioselective, with significant differences in pharmacokinetic parameters between the (+)- and (-)-enantiomers.[2]
Q3: What are the common analytical techniques used for resolving Pioglitazone isomers?
A3: The most common techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating the enantiomers of the parent drug and its chiral metabolites.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the simultaneous quantification of Pioglitazone and its various metabolites, including isomeric forms, in biological matrices.[3][4][5]
Q4: What is the mechanism of action of Pioglitazone?
A4: Pioglitazone is a potent and highly selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription. This leads to improved insulin sensitivity and regulation of glucose and lipid metabolism.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Pioglitazone's isomeric metabolites.
Issue 1: Poor or No Resolution of Enantiomers in Chiral HPLC
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Co-eluting or partially resolved peaks | Inappropriate chiral stationary phase (CSP). | Screen different CSPs (e.g., cellulose-based like Chiralpak IC, or amylose-based). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by adjusting the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Consider adding a small amount of an acidic or basic modifier to improve peak shape. | |
| Incorrect flow rate. | Optimize the flow rate. A lower flow rate often improves resolution but increases run time. | |
| High column temperature. | Lowering the column temperature can sometimes enhance chiral recognition and improve resolution. |
Issue 2: Peak Tailing or Fronting in LC-MS/MS Analysis
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Asymmetric peaks (tailing or fronting) | Secondary interactions with the stationary phase. | For basic compounds like Pioglitazone, ensure the mobile phase pH is low enough to keep the analyte protonated. The addition of a small amount of formic acid is common.[5] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inappropriate injection solvent. | Dissolve the sample in a solvent that is weaker than or similar in strength to the mobile phase. |
Issue 3: Inconsistent Retention Times
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Retention time shifts between injections | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection, especially after a gradient elution. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing of components. | |
| Pump malfunction. | Check the pump for leaks and ensure a consistent flow rate. |
Issue 4: Low Signal Intensity or Ion Suppression in LC-MS/MS
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Weak or no signal for the analyte | Matrix effects (ion suppression). | Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction). Modify the chromatographic method to separate the analyte from the interfering components. |
| Suboptimal ionization source parameters. | Optimize source parameters such as spray voltage, gas flows, and temperature for Pioglitazone and its metabolites. | |
| Incorrect mass transitions (MRM). | Verify the precursor and product ion m/z values for each analyte. For Pioglitazone, a common transition is m/z 357 -> 134. For M-IV, it is m/z 373 -> 150.[3] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for the analysis of Pioglitazone and its metabolites.
Table 1: LC-MS/MS Methods for Pioglitazone and its Metabolites in Human Plasma
| Parameter | Method 1[3] | Method 2[5] | Method 3[8] |
| Analytes | Pioglitazone, M-III, M-IV | Pioglitazone, Hydroxyl pioglitazone | Pioglitazone, 5-hydroxy pioglitazone |
| Linearity Range (ng/mL) | 0.5 - 2000 | 10 - 3000 (Pio), 5 - 2000 (OH-Pio) | 6.04 - 1503.21 (Pio), 6.01 - 1496.28 (OH-Pio) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 10 (Pio), 5 (OH-Pio) | 6.04 (Pio), 6.01 (OH-Pio) |
| Inter-day Precision (%CV) | ≤10.5 | Not Reported | Not Reported |
| Inter-day Accuracy (%Nominal) | 84.6 - 103.5 (Pio), 96.8 - 101.0 (M-IV) | Not Reported | Not Reported |
| Extraction Recovery (%) | Not Reported | Not Reported | 94.92 (Pio), 96.13 (OH-Pio) |
Table 2: Chiral HPLC Methods for Pioglitazone Enantiomers in Rat Plasma
| Parameter | Method 1[2] | Method 2[9][10] |
| Analytes | (+)-pioglitazone, (-)-pioglitazone | Pioglitazone-R, Pioglitazone-S |
| Linearity Range (µg/mL) | 0.25 - 50 | Not Reported |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.25 | Not Reported |
| Intra-day Precision (%RSD) | <10 | 0.1606 - 0.9889 (R), 0.2080 - 0.7919 (S) |
| Inter-day Precision (%RSD) | <10 | Not Reported |
| Accuracy (%RE) | <10 | 99.86 - 100.36 (R), 99.84 - 99.94 (S) |
| Extraction Recovery (%) | 82.37 - 91.38 | Not Reported |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Pioglitazone Enantiomers
This protocol is based on the method described by Du et al.[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add the internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))
-
Mobile Phase: n-Hexane:Isopropanol (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
-
Protocol 2: LC-MS/MS Analysis of Pioglitazone and its Hydroxylated Metabolite (M-IV)
This protocol is based on the method described by Lin et al.[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.2 mL of human plasma, add the internal standard solution.
-
Add a suitable organic solvent for extraction.
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer and reconstitute the residue.
-
-
LC-MS/MS Conditions:
-
Column: C18 column
-
Mobile Phase: Isocratic elution with an appropriate mobile phase (details not specified in the abstract).
-
Flow Rate: Not specified.
-
Ionization: Positive ion electrospray ionization (ESI+)
-
MS/MS Detection (MRM mode):
-
Pioglitazone: m/z 357 → 134
-
M-IV (hydroxy-derivative): m/z 373 → 150
-
M-III (keto-derivative): m/z 371 -> 148
-
-
Visualizations
Caption: General experimental workflow for the analysis of Pioglitazone isomers.
Caption: Simplified signaling pathway of Pioglitazone via PPARγ activation.
References
- 1. scbt.com [scbt.com]
- 2. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of pioglitazone enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPAR-gamma - Proteopedia, life in 3D [proteopedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography and tandem mass spectrometry method for quantitative determination of pioglitazone and its metabolite 5-hydroxy pioglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Implications of Pharmacokinetic Potentials of Pioglitazone Enantiomers in Rat Plasma Mediated through Glucose Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implications of Pharmacokinetic Potentials of Pioglitazone Enantiomers in Rat Plasma Mediated through Glucose Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Pioglitazone N-Oxide Analysis
Welcome to the technical support center for the analytical method validation of Pioglitazone N-Oxide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is an oxidative degradation impurity of Pioglitazone, an oral anti-diabetic agent.[1] Its analysis and quantification are crucial for ensuring the quality, safety, and stability of Pioglitazone drug products. Regulatory bodies like the ICH provide guidelines for the validation of analytical methods used to quantify such impurities.
Q2: Which analytical techniques are most suitable for this compound analysis?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the analysis of Pioglitazone and its related substances, including this compound.[1][2][3] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for quantifying trace-level impurities.[2][3]
Q3: What are the key parameters for method validation according to ICH guidelines?
According to ICH Q2(R1) guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a guard column and/or flush the column with a strong solvent. - Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Inadequate column equilibration. - Leak in the HPLC system. - Temperature fluctuations. | - Prepare fresh mobile phase and ensure proper mixing/degassing. - Allow sufficient time for the column to equilibrate with the mobile phase. - Check for leaks in fittings, pump seals, and injector. - Use a column oven to maintain a constant temperature. |
| Low Signal Intensity or No Peak | - Incorrect detection wavelength. - Sample degradation. - Low concentration of the analyte. - Issues with the detector (e.g., lamp failure). | - Optimize the detection wavelength for this compound (a common wavelength for Pioglitazone is around 269 nm).[4] - Ensure proper sample storage and handling. - Concentrate the sample or increase the injection volume. - Perform detector maintenance and checks. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Incomplete mobile phase mixing. | - Use high-purity solvents and filter the mobile phase. - Degas the mobile phase thoroughly. - Ensure the mobile phase components are well-mixed. |
| Carryover in Blank Injections | - Inadequate needle wash. - Adsorption of the analyte onto the column or system components. | - Optimize the needle wash procedure with a strong solvent. - Use a different column or modify the mobile phase to reduce adsorption. |
Experimental Protocols
RP-HPLC Method for Pioglitazone and Related Substances
This protocol is a general guideline and should be optimized for the specific analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) is often employed. A common starting point is a 50:50 (v/v) ratio. The pH of the buffer should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Around 269 nm.[4]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, which is often the mobile phase itself.
LC-MS/MS Method for Pioglitazone and its Metabolites
This method provides higher sensitivity and is suitable for bioanalytical studies.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2][3]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate is common.[5][6]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).[2][3]
-
MRM Transitions: The specific mass-to-charge (m/z) transitions for this compound would need to be determined. For Pioglitazone, a common transition is m/z 357.1 > 134.0.[2]
-
Sample Preparation: For plasma samples, protein precipitation with acetonitrile or liquid-liquid extraction is a common sample preparation technique.[2][3]
Quantitative Data Summary
The following tables summarize typical validation parameters for Pioglitazone analysis, which can serve as a reference for developing a method for this compound.
Table 1: HPLC Method Validation Parameters for Pioglitazone
| Parameter | Typical Value/Range |
| Linearity Range | 25–1500 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Accuracy (% Recovery) | 99.19% - 100.90%[7] |
| Precision (% RSD) | < 2% |
| LOD | 0.003 µg/mL |
| LOQ | 0.01 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters for Pioglitazone
| Parameter | Typical Value/Range |
| Linearity Range | 0.5–2000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.998[3] |
| Accuracy (% Nominal) | 84.6% - 103.5%[3] |
| Precision (% CV) | ≤ 10.5%[3] |
| LLOQ | 10 pg/mL[8] |
| Mean Extraction Recovery | > 87.8%[2] |
Visualizations
Caption: Experimental workflow for HPLC/LC-MS method validation.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
Validation & Comparative
A Comparative Analysis of Pioglitazone and its N-Oxide Metabolite: An Uncharted Territory in Thiazolidinedione Research
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Pioglitazone N-Oxide's pharmacological activity, precluding a direct comparative analysis with its parent drug, pioglitazone. While pioglitazone is a well-characterized thiazolidinedione with potent insulin-sensitizing effects, data on the biological functions of its N-oxide metabolite remain largely unpublished.
Pioglitazone, an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), is known to be extensively metabolized in the liver into several metabolites. Among these, metabolites M-II, M-III, and M-IV have been identified as pharmacologically active, contributing to the overall therapeutic effect of the drug.[1][2][3] However, despite being a known metabolite, this compound's activity profile has not been detailed in the public scientific domain. This guide, therefore, serves to summarize the established activity of pioglitazone and highlight the current void in our knowledge regarding its N-oxide derivative.
Pioglitazone: The Parent Drug - A Snapshot of Activity
Pioglitazone exerts its therapeutic effects primarily through the activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[3][4][5] This activation leads to enhanced insulin sensitivity in peripheral tissues, such as adipose tissue and muscle, and a reduction in hepatic glucose production.[4]
Key Activities of Pioglitazone:
-
PPARγ Agonism: Pioglitazone is a potent and selective agonist of PPARγ.[6][7][8] This interaction is the cornerstone of its anti-diabetic action.
-
Insulin Sensitization: By activating PPARγ, pioglitazone improves the cellular response to insulin, leading to increased glucose uptake from the bloodstream.[4]
-
Anti-inflammatory Effects: Pioglitazone has demonstrated anti-inflammatory properties, which are also mediated, in part, through PPARγ activation.[5]
-
Effects on Nitric Oxide (NO) Bioavailability: Studies have shown that pioglitazone can improve the bioavailability of nitric oxide, a key molecule in vascular health.[9]
This compound: The Metabolite in the Shadows
This compound is a recognized metabolite of pioglitazone, identified by its distinct chemical formula (C19H20N2O4S) and CAS number (145350-09-0).[10][11] However, a thorough investigation of scientific databases and literature has not yielded any studies presenting experimental data on its biological activity. Consequently, a direct comparison of its potency, efficacy, or mechanism of action against the parent drug is not possible at this time.
Quantitative Data: A Tale of One Compound
The lack of data for this compound prevents the creation of a comparative table. For reference, the following table summarizes key quantitative parameters for pioglitazone.
| Parameter | Pioglitazone | This compound |
| PPARγ Agonist Activity (EC50) | ~0.59 - 0.99 µM | Data Not Available |
| Primary Mechanism of Action | PPARγ Agonist | Data Not Available |
| Key Therapeutic Effects | Insulin Sensitization, Anti-inflammatory | Data Not Available |
EC50 values for pioglitazone can vary depending on the specific assay conditions and cell lines used.[6][7]
Experimental Protocols: The Methodologies for the Known
Detailed experimental protocols for evaluating the activity of thiazolidinediones like pioglitazone are well-established. These assays would be essential for characterizing the activity of this compound in future studies.
PPARγ Activation Assay (Luciferase Reporter Assay)
This in vitro assay is fundamental for determining the potency of a compound as a PPARγ agonist.
-
Cell Culture: A suitable cell line (e.g., HEK293T or CV-1) is cultured in an appropriate medium.
-
Transfection: Cells are co-transfected with expression vectors for PPARγ and its heterodimerization partner, Retinoid X Receptor (RXR), along with a reporter plasmid containing a PPARγ response element linked to a luciferase gene.
-
Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (e.g., pioglitazone).
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity corresponds to the activation of PPARγ.
In Vitro Glucose Uptake Assay
This assay measures the direct effect of a compound on glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes.
-
Cell Differentiation: 3T3-L1 pre-adipocytes are chemically induced to differentiate into mature adipocytes.
-
Compound Incubation: The differentiated adipocytes are incubated with the test compound for a specified period.
-
Glucose Uptake Measurement: A fluorescently labeled glucose analog (e.g., 2-NBDG) is added to the cells. The amount of glucose taken up by the cells is quantified by measuring the fluorescence intensity using a plate reader or flow cytometer.
Signaling Pathways and Workflows
The signaling pathway for pioglitazone's primary action is well-defined. The workflow for its evaluation is a standard in pharmacological research.
Caption: Pioglitazone's mechanism of action via PPARγ activation.
Caption: Standard workflow for evaluating and comparing drug activity.
Conclusion: A Call for Further Research
References
- 1. [PDF] Identification of Novel Metabolic Pathways of Pioglitazone in Hepatocytes: N-Glucuronidation of Thiazolidinedione Ring and Sequential Ring-Opening Pathway | Semantic Scholar [semanticscholar.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of pioglitazone on glucose metabolism and insulin uptake in the perfused liver and hindquarter of high-fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implications of Pharmacokinetic Potentials of Pioglitazone Enantiomers in Rat Plasma Mediated through Glucose Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Pharmacological Guide to Pioglitazone and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of the antidiabetic drug pioglitazone and its primary metabolites. Pioglitazone, a member of the thiazolidinedione class, exerts its therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism. Upon administration, pioglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, into several metabolites, some of which are pharmacologically active and contribute significantly to the overall therapeutic effect.[1][2] This guide focuses on the comparative pharmacology of pioglitazone and its key metabolites: M-II, M-III, M-IV, and M-V.
Pharmacological Activity and Potency
Pioglitazone's mechanism of action involves binding to and activating PPARγ, which in turn modulates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[3] Several of its metabolites also possess pharmacological activity, with M-III (a keto-derivative) and M-IV (a hydroxyl-derivative) being the major active metabolites found in human serum.[1][2] Metabolite M-II is also considered active.[1] While specific binding affinities (Ki) and potencies (EC50) for each metabolite are not consistently reported across the literature, it is generally understood that the hypoglycemic potency of the active metabolites is approximately 40-60% of the parent compound, pioglitazone.[2] Despite their reduced individual potency, the sustained and substantial circulating levels of M-III and M-IV contribute significantly to the overall and prolonged glucose-lowering effects observed with pioglitazone treatment.[1][4]
Data Presentation: Comparative Tables
Due to the limited availability of precise quantitative data for each metabolite in the public domain, the following tables summarize the currently available qualitative and pharmacokinetic information.
Table 1: Overview of Pioglitazone and its Active Metabolites
| Compound | Chemical Nature | Primary Metabolizing Enzymes | Pharmacological Activity | Contribution to Overall Effect |
| Pioglitazone | Parent Drug | CYP2C8, CYP3A4[1] | PPARγ Agonist[3] | - |
| M-II | Hydroxy derivative[1] | - | Active[1] | Minor |
| M-III | Keto derivative[1] | From M-IV[1] | Active[1] | Major |
| M-IV | Hydroxy derivative[1] | CYP2C8, CYP3A4[1] | Active[1] | Major |
| M-V | - | - | - | Minor/Inactive |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Half-life (t½) | Time to Peak Concentration (Tmax) | Protein Binding | Notes |
| Pioglitazone | 3-7 hours[5] | ~2 hours[5] | >99% (primarily albumin)[6] | - |
| M-III & M-IV | 16-24 hours[5] | - | >99%[6] | Longer half-life contributes to sustained therapeutic effect. |
Experimental Protocols
PPARγ Competitive Ligand Binding Assay
This assay is designed to determine the binding affinity of test compounds to the PPARγ ligand-binding domain (LBD).
Principle: This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled or fluorescently labeled ligand for binding to the PPARγ LBD. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.
Materials:
-
Purified recombinant human PPARγ-LBD
-
Radiolabeled ligand (e.g., [³H]-Rosiglitazone) or fluorescent ligand
-
Test compounds (pioglitazone and its metabolites)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM DTT, 10% glycerol)
-
96-well filter plates with glass fiber filters
-
Scintillation fluid (for radiolabeled assay) or a fluorescence plate reader
Procedure:
-
Reaction Setup: In each well of a 96-well plate, combine the purified PPARγ-LBD, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer. Include control wells with no test compound (total binding) and wells with an excess of unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand: For radiolabeled assays, rapidly filter the reaction mixture through the glass fiber filter plate using a vacuum manifold. The protein-bound radioligand is retained on the filter, while the unbound ligand passes through. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.
-
Detection:
-
Radiolabeled Assay: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Fluorescent Assay: Measure the fluorescence intensity or fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
2-Deoxyglucose Uptake Assay in Adipocytes
This assay measures the effect of test compounds on glucose uptake in cultured adipocytes, a key functional outcome of PPARγ activation.
Principle: This assay utilizes a radiolabeled glucose analog, 2-deoxy-D-glucose (2-DG), which is transported into cells by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). Since 2-DG6P cannot be further metabolized, it accumulates inside the cell. The amount of accumulated radiolabeled 2-DG6P is proportional to the rate of glucose uptake.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose or [¹⁴C]glucose
-
Insulin
-
Test compounds (pioglitazone and its metabolites)
-
Phloretin or cytochalasin B (glucose transport inhibitors)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation fluid
Procedure:
-
Cell Culture and Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes for a defined period (e.g., 2-4 hours) in serum-free medium to reduce basal glucose uptake.
-
Pre-incubation with Test Compounds: Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of the test compounds (pioglitazone and its metabolites) or vehicle control in KRH buffer for a specific duration (e.g., 30-60 minutes).
-
Insulin Stimulation: Add insulin to the appropriate wells to stimulate glucose uptake. Include wells without insulin to measure basal uptake.
-
Initiation of Glucose Uptake: Add radiolabeled 2-deoxy-D-glucose to all wells and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Stop the glucose uptake by rapidly washing the cells with ice-cold KRH buffer containing a glucose transport inhibitor (e.g., phloretin).
-
Cell Lysis and Scintillation Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Plot the rate of glucose uptake against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.
Mandatory Visualizations
Caption: PPARγ Signaling Pathway Activation by Pioglitazone and its Metabolites.
Caption: Experimental Workflow for 2-Deoxyglucose Uptake Assay.
References
- 1. Current clinical evidence on pioglitazone pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pioglitazone‐induced alterations of purine metabolism in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antidiabetic agent pioglitazone increases expression of glucose transporters in 3T3-F442A cells by increasing messenger ribonucleic acid transcript stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro-in vivo correlation analysis with pioglitazone tablets - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pioglitazone N-Oxide in Biological Samples: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate identification and quantification of drug metabolites are critical for comprehensive pharmacokinetic and safety assessments. This guide provides a comparative overview of analytical methodologies for validating the identity of Pioglitazone N-Oxide (Piog-NO), a metabolite of the antidiabetic drug Pioglitazone, in biological samples.
This document outlines the performance of leading analytical techniques, supported by experimental data, to assist in selecting the most appropriate method for specific research needs. While validated methods for Pioglitazone and its other major metabolites are well-established, this guide extends those principles to the specific validation of this compound.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for the quantitative analysis of drug metabolites in complex biological matrices due to its high sensitivity and selectivity.[1][2][3][4]
Performance Characteristics
A typical validated LC-MS/MS method for Pioglitazone and its metabolites, which would be applicable for this compound with appropriate validation, demonstrates the following performance characteristics:
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Mean Extraction Recovery | > 85% |
Experimental Protocol: LC-MS/MS Analysis
This protocol is representative of a validated method for Pioglitazone and its primary metabolites and serves as a template for the validation of this compound analysis.[1][2][3][4]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample, add 400 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
LC-MS/MS analytical workflow.
Alternative Analytical Techniques: A Comparative Overview
While LC-MS/MS is the preferred method for quantification, other techniques can be employed for identification and structural elucidation.
| Technique | Primary Use | Advantages | Limitations |
| HPLC-UV | Quantification | Cost-effective, widely available.[5] | Lower sensitivity and selectivity compared to MS, potential for matrix interference. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides definitive structural information.[6] | Requires higher concentrations of the analyte, not suitable for trace-level quantification in biological samples. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For situations where the expected concentration of this compound is high, or for preliminary screening, HPLC-UV can be a viable, cost-effective alternative.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Similar to LC-MS/MS, employing either protein precipitation or liquid-liquid extraction.[5][7]
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (typically around 269 nm for Pioglitazone).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the definitive structural confirmation of metabolites, especially when a reference standard is available.[6] It is primarily used for the characterization of isolated metabolites rather than for direct analysis in biological fluids.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Requires isolation and purification of the metabolite from the biological matrix, often through preparative HPLC.
-
NMR Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) to establish connectivity and confirm the N-oxide structure.
Logical workflow for identity validation.
Conclusion
The validation of this compound in biological samples is most effectively and sensitively achieved using LC-MS/MS . This method provides the necessary selectivity and low limits of quantification for pharmacokinetic studies. While HPLC-UV offers a more accessible and cost-effective option for higher concentration samples, it may lack the required sensitivity for typical metabolite levels. NMR spectroscopy is indispensable for the definitive structural confirmation of the metabolite but is not suitable for routine quantification in biological matrices.
The choice of methodology will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the availability of instrumentation, and the concentration range of the analyte in the samples. For regulatory submissions, a fully validated LC-MS/MS method is the industry standard.
References
- 1. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pioglitazone impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review on analytical methods of pioglitazone drug [wisdomlib.org]
A Pharmacokinetic Comparison of Pioglitazone and its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the oral antidiabetic agent pioglitazone and its primary active metabolites. While the initial topic of interest included Pioglitazone N-Oxide, a comprehensive review of published scientific literature reveals a notable absence of in vivo pharmacokinetic data for this specific metabolite. Therefore, this guide will focus on the well-characterized and pharmacologically significant metabolites of pioglitazone, M-III (keto-derivative) and M-IV (hydroxy-derivative), for which substantial data are available.
Executive Summary
Pioglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4, into several metabolites.[1] Among these, metabolites M-III and M-IV are pharmacologically active and contribute significantly to the overall therapeutic effect of the drug.[1] Following oral administration, pioglitazone is rapidly absorbed, reaching peak plasma concentrations within approximately 2 hours.[2] Its active metabolites, however, have a delayed formation and a significantly longer half-life, contributing to a prolonged therapeutic effect.[3] This guide presents a comparative summary of key pharmacokinetic parameters, details of experimental protocols for their determination, and visual representations of the metabolic pathway and experimental workflow.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for pioglitazone and its major active metabolites, M-III and M-IV, in humans.
| Parameter | Pioglitazone | Metabolite M-III (Keto-derivative) | Metabolite M-IV (Hydroxy-derivative) |
| Time to Peak Concentration (Tmax) | ~2 hours[2] | Slower than Pioglitazone | Slower than Pioglitazone |
| Elimination Half-Life (t½) | 3-7 hours[3] | 16-24 hours[3] | 16-24 hours[3] |
| Protein Binding | >99% (mainly albumin)[4] | >98% (mainly albumin)[1] | >98% (mainly albumin)[1] |
| Bioavailability | >80%[4] | Not directly administered | Not directly administered |
| Primary Metabolic Enzymes | CYP2C8, CYP3A4[4] | Formed from M-IV | CYP2C8, CYP3A4[1] |
Metabolic Pathway of Pioglitazone
Pioglitazone undergoes extensive hepatic metabolism through hydroxylation and oxidation to form its various metabolites. The following diagram illustrates the primary metabolic conversion of pioglitazone to its active metabolites.
Caption: Metabolic pathway of pioglitazone to its active metabolites.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing standardized and validated methodologies. Below are detailed descriptions of typical experimental protocols used in the pharmacokinetic evaluation of pioglitazone and its metabolites.
In Vivo Pharmacokinetic Studies in Humans
-
Study Design: Typically, a single-dose or multiple-dose, open-label study is conducted in healthy volunteers or patients with type 2 diabetes.
-
Dosing: A single oral dose of pioglitazone (e.g., 45 mg) is administered.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of pioglitazone and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity for the simultaneous quantification of the parent drug and its metabolites.
Analytical Method: LC-MS/MS for Quantification
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically used to isolate pioglitazone and its metabolites from the plasma matrix.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used to separate the analytes.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized using an electrospray ionization (ESI) source and detected in the multiple reaction monitoring (MRM) mode for specific and sensitive quantification.
Experimental Workflow
The following diagram outlines the typical workflow for a clinical pharmacokinetic study of pioglitazone.
Caption: General workflow for a clinical pharmacokinetic study.
Conclusion
The pharmacokinetic profile of pioglitazone is characterized by rapid absorption and a relatively short half-life. However, its major active metabolites, M-III and M-IV, exhibit prolonged half-lives, which contribute significantly to the sustained therapeutic efficacy of the drug. Understanding the distinct pharmacokinetic properties of the parent drug and its active metabolites is crucial for optimizing dosing regimens and for the development of new drug candidates in the same therapeutic class. The lack of available pharmacokinetic data on this compound highlights an area for potential future research to fully elucidate the complete metabolic fate of pioglitazone.
References
A Comparative Guide to In Vitro vs. In Vivo Correlation for Pioglitazone Formulations
An Objective Analysis of Performance and Experimental Data for Researchers
This guide provides a detailed comparison of in vitro dissolution and in vivo pharmacokinetic performance for pioglitazone, an oral anti-hyperglycemic agent used in the treatment of type 2 diabetes mellitus. While a direct in vitro-in vivo correlation (IVIVC) for its N-oxide metabolite is not extensively established in the literature, this document focuses on the well-studied IVIVC for pioglitazone drug products. Understanding this relationship is critical for formulation development, quality control, and ensuring bioequivalence. This guide will delve into the experimental methodologies, present comparative data, and discuss the metabolic fate of pioglitazone, including its primary metabolites.
Pioglitazone hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2][3][4] For such drugs, the in vitro dissolution rate can be the rate-limiting step for absorption, making IVIVC studies particularly relevant.[3] However, for immediate-release formulations where dissolution is rapid, a linear correlation may not always be observed.[5]
Experimental Protocols: A Methodological Overview
The establishment of a meaningful IVIVC is predicated on robust and well-defined experimental protocols for both in vitro and in vivo analyses.
In Vitro Dissolution Studies
The goal of in vitro dissolution testing is to measure the rate and extent to which the drug is released from its dosage form under controlled laboratory conditions.
Typical Protocol:
-
Apparatus: USP Apparatus 2 (Paddle Method) is commonly employed.[5][6]
-
Dissolution Medium: A volume of 900 mL is standard. The medium's composition is a critical variable. For pioglitazone, studies have utilized:
-
Rotation Speed: A paddle speed of 50 to 75 rpm is typical.[5][6]
-
Sampling: Aliquots are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes and beyond).[5]
-
Analysis: The concentration of dissolved pioglitazone is quantified using methods like High-Performance Liquid Chromatography (HPLC) with UV detection (at ~269 nm) or UV spectrophotometry.[5][6]
In Vivo Pharmacokinetic Studies
In vivo studies are essential to determine the rate and extent of drug absorption in a living system, typically conducted in healthy human volunteers or animal models.
Typical Protocol:
-
Study Design: A randomized, open-label, crossover design is common for bioequivalence studies, where subjects receive both test and reference formulations separated by a washout period (e.g., 14 days).[8]
-
Subjects: Healthy volunteers (e.g., 12 to 26 individuals) are typically recruited.[5][8]
-
Administration: A single oral dose of the pioglitazone tablet (e.g., 30 mg) is administered.[5][8]
-
Blood Sampling: Blood samples are collected at pre-dose and various post-dose time points (e.g., up to 24 or 120 hours) to capture the full pharmacokinetic profile.[5][8]
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of pioglitazone and, in some cases, its metabolites in the plasma is determined using a validated bioanalytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
-
Parameter Calculation: Key pharmacokinetic parameters including Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated from the concentration-time data.[5][8]
Data Presentation: In Vitro Release vs. In Vivo Absorption
The core of an IVIVC is the comparison of data from the methodologies described above. The following tables summarize representative data from studies on 30 mg pioglitazone immediate-release tablets.
Table 1: Comparative In Vitro Dissolution Profile
| Time (minutes) | Test Formulation (% Dissolved) | Reference Formulation (% Dissolved) |
| 5 | 75.1 | 84.5 |
| 10 | 85.2 | 94.2 |
| 15 | 92.3 | 97.7 |
| 30 | 95.1 | 98.9 |
| 45 | 96.5 | 99.5 |
| 60 | 97.2 | 99.8 |
Data adapted from a comparative analysis study.[5] The similarity factor (f2) between these profiles was calculated to be within the acceptable range of 50-100%, indicating that the two formulations are similar in their dissolution characteristics.[5]
Table 2: Comparative In Vivo Pharmacokinetic Parameters
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (µg/mL) | 1.01 ± 0.35 | 1.05 ± 0.31 |
| Tmax (h) | 1.50 (median) | 1.75 (median) |
| AUC0-t (µg·h/mL) | 10.56 ± 3.81 | 10.62 ± 3.92 |
| AUC0-∞ (µg·h/mL) | 10.89 ± 4.02 | 10.98 ± 4.15 |
Data derived from a bioequivalence study in healthy volunteers.[8] The 90% confidence intervals for the ratio of Cmax and AUC values fell within the standard bioequivalence acceptance range of 80-125%.
The Role of Pioglitazone Metabolism and the N-Oxide Metabolite
Pioglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4.[5] While the parent drug is active, several of its metabolites also possess pharmacological activity.
Bioequivalence studies have sometimes included the measurement of the principal active metabolite, hydroxypioglitazone, alongside the parent drug.[8] In such studies, the pharmacokinetic parameters for the metabolite were also found to be equivalent between test and reference formulations, providing further evidence of comparable in vivo performance.[8]
Metabolism studies using rat and human liver microsomes have been conducted to investigate the metabolic stability of pioglitazone and identify its metabolites.[9] These in vitro systems are crucial for predicting in vivo metabolic pathways. Recent research has even identified previously unpublished metabolites, highlighting the ongoing work in characterizing the full metabolic profile of pioglitazone.[9] The N-oxide metabolite is one of several potential metabolic products, but specific IVIVC studies focusing solely on its formation and subsequent pharmacokinetics are not prominent in the available literature. The focus remains on the parent drug and its major active metabolites for establishing bioequivalence and performance correlations.
Visualizing the IVIVC Workflow
The development of an IVIVC is a systematic process that bridges the gap between laboratory testing and clinical performance. The following diagram illustrates the logical flow of this process.
Caption: General workflow for developing a Level A In Vitro-In Vivo Correlation (IVIVC).
Conclusion
For pioglitazone, a BCS Class II compound, in vitro dissolution studies are a cornerstone of formulation development. While studies on immediate-release tablets show that dissolution profiles of test and reference products can be similar, this does not always translate to a linear point-to-point IVIVC, especially when absorption is not solely limited by dissolution.[5] Biorelevant dissolution media may offer better predictive power for in vivo performance, particularly in assessing food effects.[7] The analysis of major active metabolites, in addition to the parent drug, in in vivo studies provides a more complete picture of bioequivalence.[8] While the N-oxide metabolite is part of pioglitazone's metabolic profile, the current paradigm for IVIVC and bioequivalence focuses on the parent compound and its primary active metabolites.
References
- 1. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Effect of Excipients on the Particle Size of Precipitated Pioglitazone in the Gastrointestinal Tract: Impact on Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative in vitro-in vivo correlation analysis with pioglitazone tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro-in vivo evaluation of fast-dissolving tablets containing solid dispersion of pioglitazone hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. In vivo bioequivalence of oral antidiabetic agents: pioglitazone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Pioglitazone Metabolites and Absence of Opened-Ring Metabolites in New N-Substituted Thiazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Pioglitazone N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Pioglitazone N-Oxide, a significant degradation product and potential impurity of the anti-diabetic drug pioglitazone. Understanding the performance of various analytical techniques is crucial for quality control, stability studies, and regulatory compliance in the pharmaceutical industry. This document outlines key experimental protocols and presents a comparison of available quantitative data to aid in the selection of the most appropriate analytical method.
Introduction to this compound Analysis
Pioglitazone is susceptible to degradation under oxidative stress, leading to the formation of this compound.[1][2] Accurate and precise quantification of this impurity is essential to ensure the safety and efficacy of pioglitazone drug products. A variety of analytical techniques have been employed for the analysis of pioglitazone and its related substances, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prevalent.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. This section compares the performance of commonly used analytical techniques.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation coupled with mass spectrometric detection. | Separation based on electrophoretic mobility in a capillary. |
| Selectivity | Good, but may be susceptible to interference from co-eluting impurities. | Excellent, provides structural information and can distinguish between isobaric compounds. | High, offers a different separation mechanism to HPLC. |
| Sensitivity | Generally lower than LC-MS/MS. | Very high, capable of detecting trace levels of the analyte. | Can be sensitive, with reported LOQs for pioglitazone in the ng/mL range.[1] |
| Linearity Range | Wide linear range, suitable for quantifying impurities at various levels. | Wide linear range, though may require more complex calibration models. | Good linearity is achievable. |
| Limit of Detection (LOD) | Typically in the µg/mL to ng/mL range for related substances. | Can reach pg/mL levels.[2][3] | Reported as low as 0.29 µg/mL for pioglitazone.[1] |
| Limit of Quantification (LOQ) | Typically in the µg/mL to ng/mL range for related substances. | Can reach pg/mL levels.[2][3] | Reported as low as 0.74 µg/mL for pioglitazone.[1] |
| Precision | High, with RSD values typically <2%. | High, with RSD values typically <15%. | Good, with RSD values generally below 5%.[4][5][6] |
| Accuracy | High, with recovery values typically between 98-102%. | High, with recovery values typically within 85-115%. | Good, with reported recoveries for pioglitazone between 98.21–104.81%.[4][5][6] |
| Typical Application | Routine quality control, stability testing, and quantification of impurities in bulk drug and formulations. | Bioanalysis, impurity identification, and quantification of trace-level impurities. | Analysis of pharmaceuticals in various formulations.[4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of pioglitazone and its impurities in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase column, such as a C18 or C8, is typically used. For instance, a Nova-Pak C8 column has been reported for the analysis of pioglitazone.[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The pH of the aqueous phase is a critical parameter for achieving optimal separation.
-
Detection: UV detection is typically performed at a wavelength where both pioglitazone and this compound exhibit significant absorbance, for example, around 269 nm.[7]
-
Sample Preparation: For drug substances, a simple dissolution in a suitable solvent is usually sufficient. For drug products, an extraction step may be necessary to separate the analytes from excipients.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for the analysis of polar compounds like this compound.
-
Mass Analysis: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step is usually required to remove matrix interferences.[8] Solid-phase extraction can also be used for cleaner sample extracts.[2][3]
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: General workflow for the analysis of this compound.
Conclusion
The choice of an analytical method for this compound is dependent on the specific analytical challenge. HPLC-UV is a robust and reliable technique for routine quality control in a manufacturing environment. For applications requiring higher sensitivity and selectivity, such as bioanalytical studies or the identification of trace-level impurities, LC-MS/MS is the method of choice. Capillary electrophoresis presents a viable alternative with a different separation mechanism. The information provided in this guide serves as a valuable resource for researchers and scientists in selecting and developing appropriate analytical methods for the accurate and reliable quantification of this compound.
References
- 1. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Development of Capillary Zone Electrophoresis Method for the Simultaneous Separation and Quantification of Metformin and Pioglitazone in Dosage Forms; and Comparison with HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Capillary Zone Electrophoresis Method for the Simultaneous Separation and Quantification of Metformin and Pioglitazone in Dosage Forms; and Comparison with HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
"biological activity of Pioglitazone N-Oxide compared to hydroxy metabolites"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Pioglitazone's primary metabolites, focusing on their interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ). Pioglitazone, a member of the thiazolidinedione class of drugs, is primarily used in the management of type 2 diabetes mellitus. Its therapeutic effects are mediated through the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Upon administration, Pioglitazone is extensively metabolized in the liver into several derivatives, with the hydroxy and keto metabolites being the most significant in terms of biological activity.
Executive Summary
Crucially, there is a notable absence of publicly available data on the biological activity of Pioglitazone N-oxide. Extensive searches of scientific literature and databases have yielded no quantitative or qualitative information regarding its affinity for or activation of PPARγ, or its in vivo efficacy. Therefore, a direct comparison of this compound with the hydroxy and keto metabolites is not possible at this time.
This guide will focus on the known biological activities of the hydroxy and keto metabolites in relation to Pioglitazone and provide standardized experimental protocols for assessing the activity of such compounds.
Comparative Biological Activity of Pioglitazone and its Active Metabolites
The primary mechanism of action for Pioglitazone and its active metabolites is the activation of PPARγ. This activation leads to the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[2]
| Compound | Metabolite Type | Reported Biological Activity |
| Pioglitazone | Parent Drug | Potent and selective PPARγ agonist with an EC50 of approximately 0.5-0.7 µM.[3] |
| M-IV | Hydroxy Metabolite | Active PPARγ agonist; contributes to the overall therapeutic effect. Hypoglycemic power is reportedly 40-60% of Pioglitazone. |
| M-III | Keto Metabolite | Active PPARγ agonist; contributes to the overall therapeutic effect. Hypoglycemic power is reportedly 40-60% of Pioglitazone. |
| This compound | N-Oxide Metabolite | No publicly available data on PPARγ binding or activation. |
Signaling Pathway of PPARγ Activation
The activation of PPARγ by ligands such as Pioglitazone and its active metabolites initiates a cascade of molecular events that ultimately modulate gene expression. The diagram below illustrates this signaling pathway.
Caption: PPARγ signaling pathway initiated by ligand binding.
Experimental Protocols
To determine and compare the biological activities of this compound and its hydroxy metabolites, standardized in vitro and in vivo assays are required. Below are detailed methodologies for key experiments.
PPARγ Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively determines the binding affinity of a compound to the PPARγ ligand-binding domain (LBD).
Materials:
-
GST-tagged human PPARγ-LBD
-
Europium-labeled anti-GST antibody
-
Fluorescently labeled PPARγ agonist (tracer)
-
Test compounds (Pioglitazone, M-III, M-IV, this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound (unlabeled known agonist) in assay buffer.
-
In a 384-well plate, add the GST-tagged PPARγ-LBD, the Europium-labeled anti-GST antibody, and the fluorescent tracer to each well.
-
Add the serially diluted test compounds or reference compound to the wells. Include wells with no test compound as a control for maximum signal and wells with a high concentration of the reference compound for background signal.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor (Europium) and acceptor (fluorescent tracer).
-
Calculate the ratio of the acceptor and donor fluorescence intensities.
-
Plot the fluorescence ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
PPARγ Transactivation Assay (Cell-Based Reporter Assay)
This assay measures the ability of a compound to activate PPARγ-mediated gene transcription in a cellular context.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HepG2)
-
Expression vector for full-length human PPARγ
-
Reporter plasmid containing a luciferase gene driven by a promoter with multiple PPAR response elements (PPREs)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or a reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability or a co-transfected control plasmid (e.g., expressing Renilla luciferase).
-
Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
Experimental Workflow Diagram
The following diagram outlines a general workflow for the characterization and comparison of the biological activity of Pioglitazone metabolites.
Caption: General workflow for comparing Pioglitazone metabolites.
Conclusion
The available evidence indicates that the hydroxy (M-IV) and keto (M-III) metabolites of Pioglitazone are biologically active and contribute to its therapeutic effects as PPARγ agonists. While their hypoglycemic potency is reported to be somewhat lower than the parent drug, they are present in significant concentrations in vivo. A significant gap in the current knowledge is the biological activity of this compound. Further research, following the experimental protocols outlined in this guide, is necessary to fully characterize the pharmacological profile of this metabolite and to provide a comprehensive understanding of the complete metabolic and therapeutic landscape of Pioglitazone. This will be crucial for drug development professionals seeking to optimize therapeutic outcomes and minimize potential side effects.
References
Comparative Potency of Pioglitazone and its Metabolites at PPAR-gamma
A guide for researchers and drug development professionals on the relative agonist activity of Pioglitazone and its derivatives at the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ).
Quantitative Potency at PPAR-gamma
The following table summarizes the half-maximal effective concentration (EC50) values for Pioglitazone and its active metabolites in activating PPAR-gamma. A lower EC50 value indicates a higher potency.
| Compound | EC50 for PPAR-gamma Activation (in vitro) | Reference |
| Pioglitazone | 0.28 µM (280 nM) | |
| 0.69 µM | ||
| 0.93 µM (human), 0.99 µM (mouse) | [1] | |
| ~0.5 - 0.6 µM | ||
| Pioglitazone N-Oxide | Data not available in published literature | |
| Other Active Metabolites | Pioglitazone is metabolized into several active metabolites, including a hydroxy derivative (M-II) and a keto derivative (M-III). While these are known to be pharmacologically active, specific EC50 values for their direct PPAR-gamma activation are not consistently reported in readily available literature. |
Note: The variability in reported EC50 values for Pioglitazone can be attributed to different experimental systems and assay conditions.
PPAR-gamma Signaling Pathway
The following diagram illustrates the mechanism of PPAR-gamma activation by an agonist like Pioglitazone.
Caption: PPAR-gamma signaling pathway activation by an agonist.
Experimental Protocols
To determine the relative potency of a compound like this compound at PPAR-gamma, a cell-based reporter gene assay is a commonly employed method. The following is a generalized protocol for a luciferase reporter assay.
PPAR-gamma Luciferase Reporter Assay
Objective: To quantify the activation of PPAR-gamma by a test compound and determine its EC50 value.
Materials:
-
HEK293 cells (or other suitable host cells)
-
Expression vector for human PPAR-gamma
-
Reporter vector containing a luciferase gene under the control of a PPAR-gamma response element (PPRE)
-
Control vector for normalization (e.g., expressing Renilla luciferase)
-
Cell culture medium and supplements
-
Transfection reagent
-
Test compounds (Pioglitazone as a positive control, this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the PPAR-gamma expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.
-
Incubate the cells for 24 hours to allow for gene expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control (Pioglitazone) in the appropriate vehicle (e.g., DMSO).
-
Remove the transfection medium and replace it with fresh medium containing the different concentrations of the test compounds. Include a vehicle-only control.
-
Incubate the cells with the compounds for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
-
The following diagram outlines the workflow for this experimental protocol.
Caption: Experimental workflow for a PPAR-gamma luciferase reporter assay.
References
Safety Operating Guide
Navigating the Disposal of Pioglitazone N-Oxide: A Procedural Guide for Laboratory Settings
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Pioglitazone N-Oxide, a metabolite of the therapeutic agent Pioglitazone. Adherence to these guidelines is essential to ensure compliance with regulatory standards and to minimize environmental impact.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by several key regulatory bodies. Understanding their roles is fundamental to compliant waste management.
| Regulatory Body | Role in Pharmaceutical Waste Disposal | Key Regulations |
| Environmental Protection Agency (EPA) | Sets guidelines for the management of hazardous waste to protect public health and the environment.[1][2][3] | Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous pharmaceutical waste from generation to disposal.[1][2][4] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion.[2][3][4] | 21 CFR Part 1317: Outlines the requirements for the destruction of controlled substances, ensuring they are rendered "non-retrievable."[2] |
| State Regulations | Individual states may have more stringent regulations for pharmaceutical waste disposal than federal laws.[1] | Varies by state. Researchers must consult their local environmental protection agency or health department. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound in a laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:
-
Chemical-impermeable gloves
-
Safety goggles or a face shield
-
A lab coat
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
Use a dedicated, clearly labeled, and sealed container for this compound waste. The container should be leak-proof and made of a material compatible with the compound.[2]
-
Label the container with the full chemical name ("this compound"), the CAS number (145350-09-0), and the appropriate hazard symbols.[6][7][8][9]
Accidental Spill Management
In the event of a spill, take the following steps:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill to prevent further spread.[5]
-
For small spills, carefully sweep up the solid material and place it in the designated waste container. Avoid generating dust.[5]
-
Clean the spill area with a suitable solvent or detergent and water.
-
Collect all cleanup materials and place them in the hazardous waste container.
Disposal Pathway Determination
The appropriate disposal method for this compound will depend on its classification as hazardous or non-hazardous waste, which must be determined in accordance with local, state, and federal regulations.[10]
-
Hazardous Waste: If classified as hazardous, this compound must be disposed of through a licensed chemical destruction facility.[11] The most common method for this type of waste is controlled incineration with flue gas scrubbing.[11]
-
Non-Hazardous Waste: Even if not classified as hazardous, it is best practice to dispose of this compound through a professional waste management service to prevent environmental contamination. Do not discharge the compound into sewer systems or dispose of it in regular trash.[11]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Documentation and Record-Keeping
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the disposal method used. This documentation is essential for regulatory compliance and for maintaining a safe laboratory environment.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management protocols.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS#:145350-09-0 | Chemsrc [chemsrc.com]
- 8. This compound | CAS No- 145350-09-0 [chemicea.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistical Information for Handling Pioglitazone N-Oxide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for handling Pioglitazone N-Oxide, a metabolite of Pioglitazone. The following guidelines are based on available safety data sheets for this compound and its parent compound, Pioglitazone Hydrochloride, to ensure a comprehensive approach to safety.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves should also be worn.[1][2] |
| Respiratory Protection | If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator.[1] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
Hazard Identification and Precautionary Measures
Pioglitazone Hydrochloride, the parent compound, is classified as causing serious eye irritation.[1] Precautionary statements include washing hands thoroughly after handling and wearing appropriate protective equipment.[1]
Hazard Statement: H319 Causes serious eye irritation.[1]
Precautionary Statements:
-
P264: Wash ... thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection/hearing protection/...[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Handling, Storage, and Disposal
Handling: Handle this compound in a well-ventilated place.[1] Avoid the formation of dust and aerosols. Avoid contact with skin and eyes.
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
Disposal: Dispose of waste material in accordance with national and local regulations.[3] Do not let the product enter drains.[2][3] Keep the chemical in suitable and closed containers for disposal.[2][4]
Accidental Release Measures
In the event of a spill or accidental release of this compound, the following steps should be taken:
-
Personal Precautions: Use personal protective equipment, including chemical impermeable gloves.[2][4] Avoid dust formation and breathing vapors, mist, or gas.[1][2] Ensure adequate ventilation.[1][2]
-
Emergency Procedures: Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.[1][2]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][4]
-
Containment and Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[2][4]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
